molecular formula C5H5ClN2S B3093731 2-Chloro-3-(methylthio)pyrazine CAS No. 1248090-42-7

2-Chloro-3-(methylthio)pyrazine

Cat. No. B3093731
CAS RN: 1248090-42-7
M. Wt: 160.63 g/mol
InChI Key: GSSZVVABAUFKTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(methylthio)pyrazine is a chemical compound with the molecular formula C5H5ClN2 . It is a derivative of pyrazine, which is a basic structure in many pharmaceuticals and natural compounds .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-(methylthio)pyrazine consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with a chlorine atom and a methylthio group .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-3-(methylthio)pyrazine is 128.560 . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Overview of Pyrazine Derivatives in Research

Pyrazine derivatives, including 2-Chloro-3-(methylthio)pyrazine, have garnered significant interest in scientific research due to their diverse pharmacological properties. These compounds are aromatic heterocyclic compounds known for occurring naturally and their synthesis can be tailored for various applications. The exploration of pyrazine derivatives has led to discoveries in pharmacological effects such as antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral activities. This wide range of activities suggests that 2-Chloro-3-(methylthio)pyrazine could have potential applications in developing treatments for various conditions (Ferreira & Kaiser, 2012).

Applications in Food Science and Technology

Beyond pharmacological interests, pyrazine derivatives have applications in food science, particularly in flavor enhancement. The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during the heating of food, produces pyrazines that contribute to the nutty and roasted flavors in cooked foods. Strategies to control the generation of pyrazines through the Maillard reaction have been explored, aiming to enhance desirable flavors or suppress the formation of undesirable compounds. This knowledge is critical for improving food quality and consumer satisfaction (Yu et al., 2021).

Pyrazine Derivatives in Catalysis and Drug Development

The role of pyrazine derivatives extends into catalysis and drug development, where their chemical properties are leveraged for synthetic methodologies and medicinal chemistry programs. The reactivity profiles of pyrazine and phenazine heterocycles have been harnessed in innovative total synthesis approaches, contributing to drug discovery efforts. These efforts highlight the potential of 2-Chloro-3-(methylthio)pyrazine in medicinal chemistry, offering pathways to novel therapeutics (Huigens et al., 2022).

Mechanism of Action

The mechanism of action of 2-Chloro-3-(methylthio)pyrazine is not clearly recognized according to the available resources .

Safety and Hazards

According to the safety data sheet, 2-Chloro-3-(methylthio)pyrazine is a combustible liquid. It is advised to keep it away from heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, and eye/face protection should be worn when handling this chemical .

properties

IUPAC Name

2-chloro-3-methylsulfanylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2S/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSZVVABAUFKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CN=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(methylthio)pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(methylthio)pyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-(methylthio)pyrazine
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-(methylthio)pyrazine
Reactant of Route 4
Reactant of Route 4
2-Chloro-3-(methylthio)pyrazine
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-(methylthio)pyrazine
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-(methylthio)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.